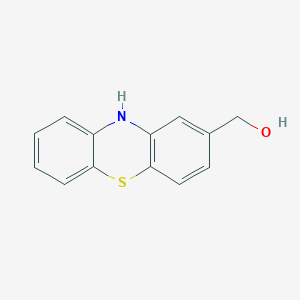
(10H-phenothiazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10H-phenothiazin-2-yl)methanol: is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10H-phenothiazin-2-yl)methanol typically involves the reduction of 10-alkyl-10H-phenothiazine-3-carbaldehydes. One common method is the Vilsmeier–Haack formylation of 10-alkyl-10H-phenothiazines, followed by reduction using reagents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (10H-phenothiazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms in the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and electrophiles are used for substitution reactions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated phenothiazine derivatives.
Scientific Research Applications
Chemistry: (10H-phenothiazin-2-yl)methanol is used as a building block in the synthesis of various organic compounds, including dyes and polymers .
Biology: In biological research, phenothiazine derivatives are studied for their potential as enzyme inhibitors and their role in cellular processes .
Medicine: Phenothiazine derivatives, including this compound, have been explored for their potential therapeutic applications, such as antipsychotic and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials with specific electronic properties .
Mechanism of Action
The mechanism of action of (10H-phenothiazin-2-yl)methanol involves its interaction with various molecular targets. Phenothiazine derivatives are known to interact with enzymes and receptors, affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its diverse applications in medicine and industry.
10-alkyl-10H-phenothiazine-3-carbaldehyde: A precursor in the synthesis of (10H-phenothiazin-2-yl)methanol.
2-acetylphenothiazine: Another derivative with applications in heterocyclic synthesis.
Uniqueness: this compound stands out due to its specific structural properties, which make it a valuable intermediate in the synthesis of various organic compounds.
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
10H-phenothiazin-2-ylmethanol |
InChI |
InChI=1S/C13H11NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-7,14-15H,8H2 |
InChI Key |
LOCNWCQGEKTSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


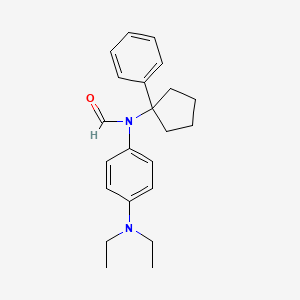
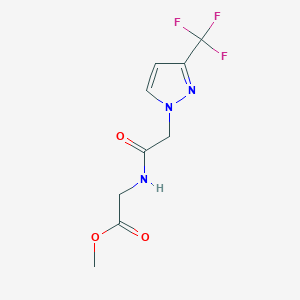
![3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14918306.png)
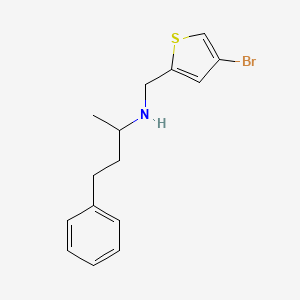
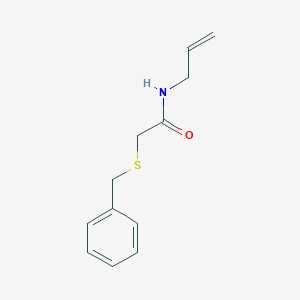
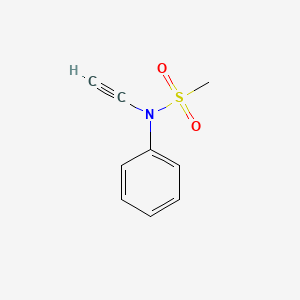
![N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide](/img/structure/B14918327.png)
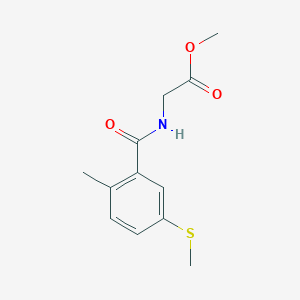
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B14918346.png)

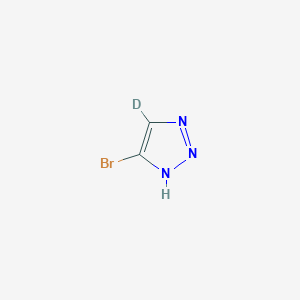
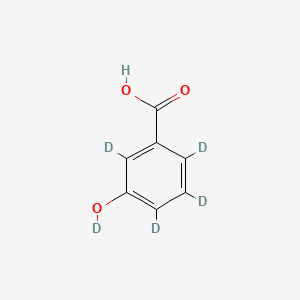
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14918376.png)

